molecular formula C9H13NO4 B12354212 (1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylicacid

(1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylicacid

Cat. No.: B12354212
M. Wt: 199.20 g/mol
InChI Key: BQVZICWQBFTOJX-DKNAPFGQSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name (1S,2S,4R,5R,6S)-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid reflects its bicyclic framework and stereochemical configuration. The parent structure, bicyclo[3.1.0]hexane, consists of a six-membered ring system with two bridgehead carbons (positions 1 and 4) and a bridging methyl group at position 4. The numbering begins at the bridgehead carbon adjacent to the amino group (position 1), proceeds through the larger ring (positions 2, 3, 4), and concludes with the smaller ring (positions 5, 6).

Stereochemical descriptors specify the spatial arrangement:

  • 1S : The first bridgehead carbon (position 1) has an S configuration.
  • 2S : The carbon bearing the amino group (position 2) is also S-configured.
  • 4R : The methyl-substituted bridgehead carbon (position 4) adopts an R configuration.
  • 5R and 6S : These describe the configurations of the carboxylic acid-bearing carbons in the smaller ring.

The bicyclo[3.1.0] notation indicates a fused ring system with three carbons in the first bridge, one in the second, and zero in the third, forming a norbornane-like scaffold.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₃NO₄ derives from the following constituents:

  • 9 carbons : 6 from the bicyclohexane core, 1 from the methyl group, and 2 from the carboxylic acid moieties.
  • 13 hydrogens : Distributed across the bicyclic framework and functional groups.
  • 1 nitrogen : Present in the amino group.
  • 4 oxygens : Two from carboxyl groups and two from hydroxyl or ether linkages.

Table 1: Atomic Composition and Molecular Weight

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 9 12.01 108.09
H 13 1.008 13.10
N 1 14.01 14.01
O 4 16.00 64.00
Total 199.20

The calculated molecular weight of 199.20 g/mol aligns with experimental data.

Registry Numbers and Database Identifiers

This compound is cataloged across multiple chemical databases:

  • PubChem CID : 11344646
  • ChEMBL ID : CHEMBL365368
  • Nikkaji Number : J3.104.327A

The InChIKey (BQVZICWQBFTOJX-DJBRRKJBSA-N) and SMILES (C[C@H]1CC@(C(=O)O)N) provide machine-readable representations of its structure and stereochemistry.

Synonym Taxonomy and Historical Naming Conventions

While the IUPAC name remains authoritative, historical and alternative designations include:

  • (1S,2S,4S,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid : A variant emphasizing the 4S configuration, reflecting synthetic intermediates or stereoisomers.
  • Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-4-methyl- : A non-stereospecific descriptor used in early literature.

The scarcity of widely recognized synonyms underscores the compound’s structural specificity and limited historical usage in published works.

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

(1S,2S,4R,6S)-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C9H13NO4/c1-3-2-9(10,8(13)14)6-4(3)5(6)7(11)12/h3-6H,2,10H2,1H3,(H,11,12)(H,13,14)/t3-,4?,5+,6+,9+/m1/s1

InChI Key

BQVZICWQBFTOJX-DKNAPFGQSA-N

Isomeric SMILES

C[C@@H]1C[C@]([C@H]2C1[C@@H]2C(=O)O)(C(=O)O)N

Canonical SMILES

CC1CC(C2C1C2C(=O)O)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Core Synthesis Strategies

Bicyclo[3.1.0]hexane Core Formation via Annulation Reactions

The bicyclo[3.1.0]hexane scaffold is typically synthesized through annulation reactions, which assemble the six-membered ring system. Two primary approaches have been reported:

(3 + 2) Cycloaddition of Cyclopropenes and Aminocyclopropanes

A photoredox-catalyzed annulation method enables the formation of the bicyclo core with high diastereoselectivity. Key steps include:

  • Reactants : Cyclopropenes (e.g., difluorocyclopropenes) and cyclopropylanilines.
  • Catalysts : Iridium complexes or organic photoredox catalysts under blue LED irradiation.
  • Conditions : Inert solvents (e.g., dichloromethane) at room temperature.
  • Stereocontrol : Difluorocyclopropenes and removable substituents on the cyclopropylaniline ensure stereochemical fidelity at C4 and C5.
Parameter Value
Catalyst Iridium-based or organic catalysts
Yield Range 60–85%
Diastereomeric Ratio >10:1 (favorable for target)

This method provides a rapid entry to the bicyclo scaffold but requires subsequent functionalization to introduce the amino and carboxylic acid groups.

Intramolecular Epoxide Opening and Cyclopropanation

An alternative route involves intramolecular epoxide opening followed by cyclopropanation, as described in WO2005047215A2:

  • Starting Material : Protected epoxide intermediates.
  • Reagents : Lewis acids (e.g., Et₃Al) and strong bases (e.g., LiHMDS).
  • Conditions : Low temperatures (-60°C to -80°C).
  • Outcome : Formation of bicyclo[3.1.0]hexane with defined stereochemistry at C5 and C6.

Functionalization of the Bicyclo Core

Introduction of the 2-Amino Group

The 2-amino group is typically introduced via Strecker synthesis or reductive amination:

  • Strecker Reaction : Cyanide addition to a ketone intermediate, followed by hydrolysis to the amine.
    • Example : Reaction of 2-amino-6-fluorobicyclo[3.1.0]hexane (compound 11) under acidic hydrolysis (acetic acid/HCl, 75°C).
Carboxylic Acid Installation

The 6-carboxylic acid is introduced through esterification or direct oxidation:

  • Esterification : Monoesterification of the 6-position carboxylic acid using allyl chloroformate or other activated esters.
  • Deprotection : Acidic hydrolysis (e.g., 4N HCl in dioxane) to yield the free acid.

Stereochemical Control via CBS Reduction

The Corey–Bakshi–Shibata (CBS) reduction is pivotal for establishing the (R)-configuration at C4. Key steps include:

  • Substrate : Ketone intermediates derived from enone precursors.
  • Reagents : (S)-CBS reagent (oxazaborolidine catalyst) with BH₃·THF.
  • Conditions : Low temperatures (-20°C) in Et₂O.
  • Outcome : Exclusive (R)-C4-hydroxyl configuration with >90% diastereomeric excess.
Intermediate C4 Configuration Yield
Ketone 11 (R) 64%
Ketone 12 (S) 13%

Full Synthesis Pathway

Stepwise Synthesis via Enone Intermediates

  • Enone Synthesis :

    • Starting Material : Bicyclic ketone precursors (e.g., non-racemic ketone 826).
    • Reaction : Michael addition of thiophenols to enones, yielding diastereomeric ketones (e.g., 11 and 12).
  • CBS Reduction :

    • Ketone 11 → Alcohol 13 : (S)-CBS reagent provides (R)-C4-hydroxyl.
    • Ketone 12 → Alcohol 14 : (R)-CBS reagent provides (S)-C4-hydroxyl.
  • Deprotection :

    • Acidic Hydrolysis : 4N HCl in 1,4-dioxane removes protecting groups, yielding the final amino dicarboxylic acid.

Alternative Routes

Photoredox-Catalyzed Annulation Followed by Functionalization
  • Annulation : Cyclopropene + aminocyclopropane → bicyclo[3.1.0]hexane core.
  • Amination : Introduction of the 2-amino group via nucleophilic substitution or Strecker reaction.
  • Carboxylation : Oxidation of methyl groups to carboxylic acids.

Key Challenges and Solutions

Stereochemical Purity

The target compound’s five chiral centers demand meticulous control. Solutions include:

  • CBS Reduction : Ensures high enantiomeric excess at C4.
  • Diastereoselective Annulation : Photoredox catalysts with removable substituents favor desired configurations.

Functional Group Compatibility

The 2-amino and 6-carboxylic acid groups require orthogonal protection strategies. For example:

  • Ester Protection : Allyl or benzyl esters for the 6-carboxylic acid.
  • Amine Protection : Boc or Fmoc groups during oxidation steps.

Comparative Analysis of Methods

Method Advantages Limitations
CBS Reduction High stereocontrol at C4 Requires costly chiral auxiliaries
Photoredox Annulation Rapid core formation, scalable Limited functionalization options
Strecker Synthesis Direct amine introduction Requires cyanide handling

Data Tables and Reaction Optimization

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield Reference
Enone → Ketone (Michael) Thiophenol, Et₃N, Et₂O, 50°C 45–100%
CBS Reduction (S)-CBS, BH₃·THF, -20°C 64%
Acidic Deprotection 4N HCl, 1,4-dioxane, RT 40–86%

Stereochemical Outcomes

Center Configuration Control Method
C2 S Chiral starting material
C4 R (S)-CBS reduction
C5 R Annulation reaction design

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions, such as solvent, temperature, and reaction time, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction and conditions. For example, oxidation may yield keto acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Metabotropic Glutamate Receptor Modulation

One of the primary applications of (1S,2S,4R,5R,6S)-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid is its role as a modulator of metabotropic glutamate receptors (mGluRs). Research has shown that this compound acts as an agonist for mGlu2 receptors and exhibits antagonist properties for mGlu3 receptors.

Key Findings :

  • Agonist Activity : It has been demonstrated that LY541850 selectively activates mGlu2 receptors while inhibiting mGlu3 receptors . This dual activity suggests potential therapeutic uses in treating conditions such as schizophrenia and anxiety disorders.
  • Structure-Activity Relationship Studies : Various analogs of this compound have been synthesized to explore their pharmacological profiles further. For instance, modifications at the C4 position have led to the identification of compounds with enhanced selectivity and efficacy .

Antipsychotic Effects

A study focused on the pharmacological characterization of LY541850 indicated its potential as an antipsychotic agent due to its selective action on mGlu receptors. In vivo studies have shown that administration of this compound can lead to significant reductions in psychotic symptoms in animal models .

Analgesic Properties

In addition to its antipsychotic effects, LY541850 has been investigated for its analgesic properties. The compound has shown promise in alleviating pain responses in preclinical models by modulating glutamatergic signaling pathways .

Data Table: Comparative Analysis of Analog Compounds

Compound NameStructuremGlu2 ActivitymGlu3 ActivityTherapeutic Potential
LY541850LY541850 StructureAgonistAntagonistAntipsychotic
LY354740LY354740 StructureAgonistAgonistAntipsychotic
LY2934747LY2934747 StructureAgonistAgonistAnalgesic

Mechanism of Action

The mechanism of action of (1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways depend on the context and the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereochemical Isomers

The target compound differs from closely related analogs in methyl group placement and stereochemistry :

  • (1R,2R,4R,5S,6R)-rel-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid (CAS 191399-35-6): Shares the same molecular formula (C₉H₁₃NO₄) but exhibits a distinct stereochemical arrangement and methyl group orientation. This isomer’s altered spatial configuration may impact receptor binding affinity compared to the target compound .
  • (1R,2R,3R,5S,6R)-rel-2-Amino-3-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid (CAS 191342-39-9): Features a 3-methyl substituent instead of 4-methyl.

Table 1: Structural Isomers of the Target Compound

CAS Number Substituent Position Molecular Formula Molecular Weight Stereochemistry
191399-35-6 4-methyl C₉H₁₃NO₄ 199.20 g/mol (1R,2R,4R,5S,6R)-rel-
191342-39-9 3-methyl C₉H₁₃NO₄ 199.20 g/mol (1R,2R,3R,5S,6R)-rel-
Target Compound 4-methyl C₉H₁₃NO₄ 199.20 g/mol (1S,2S,4R,5R,6S)

Functional Group Modifications

Oxo-Substituted Analog
  • (1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (CAS 296231-81-7): Replaces the 4-methyl group with a 4-oxo moiety. The ketone group increases polarity and may enhance hydrogen-bonding interactions, altering solubility and metabolic stability. Molecular weight: 199.16 g/mol (C₈H₉NO₅) .
Fluorinated Derivatives
  • Molecular weight: 203.17 g/mol .
  • 3-Fluoro analog (CAS 234085-19-9, C₈H₁₀FNO₄): Fluorine at the 3-position may disrupt steric interactions compared to the 4-fluoro isomer, affecting target engagement .

Table 2: Functional Group Variations

CAS Number Substituent Molecular Formula Key Properties
296231-81-7 4-oxo C₈H₉NO₅ Increased polarity, metabolic stability
215867-23-5 4-fluoro C₈H₁₀FNO₄ Enhanced permeability, metabolic resistance
234085-19-9 3-fluoro C₈H₁₀FNO₄ Altered steric effects

Complex Derivatives with Heterocyclic Additions

  • Triazole-thio derivative (PDB Ligand 52Q, C₁₀H₁₂N₄O₄S): Incorporates a 1,2,4-triazole-3-ylsulfanyl group at the 4-position. This modification adds aromaticity and hydrogen-bonding capacity, likely enhancing interactions with enzymes or receptors. Molecular weight: 284.29 g/mol .
  • Amino-oxopropyl-triazole derivative (CAS 1311385-35-9): Features an extended side chain with an amino-oxopropyl group and triazole-thio substituent.

Bioactivity and Structure-Activity Relationships (SAR)

  • Clustering by Bioactivity : Compounds with similar bicyclo[3.1.0]hexane scaffolds and functional groups cluster into distinct bioactivity profiles. For example, fluorinated analogs may exhibit enhanced CNS penetration, while oxo-substituted derivatives show improved metabolic stability .
  • Substructure Importance : The methyl group in the target compound contributes to hydrophobic interactions, whereas electronegative substituents (e.g., fluorine, oxo) modulate electronic properties and binding kinetics .

Pharmacological and Industrial Relevance

  • Supplier Availability : The target compound and its analogs (e.g., CAS 296231-81-7) are commercially available from suppliers like Dayang Chem, indicating industrial interest in their synthetic applications .
  • Toxicological Considerations : Structural variations influence toxicological outcomes. For instance, fluorinated derivatives may exhibit distinct metabolic pathways compared to methyl-substituted analogs .

Q & A

Q. What are the key challenges in synthesizing this compound with high enantiomeric purity?

The bicyclo[3.1.0]hexane core and stereochemical complexity require precise control during synthesis. Methodologies include:

  • Chiral catalysts : Use of asymmetric hydrogenation or enzymatic resolution to ensure correct stereochemistry at positions 1S, 2S, 4R, 5R, and 6S .
  • Protecting groups : Selective protection of amino and carboxylic acid groups (e.g., tert-butoxycarbonyl (Boc) for amines, methyl esters for carboxylic acids) to prevent side reactions .
  • Cyclopropanation strategies : Ring-closing metathesis or Simmons–Smith reactions to construct the bicyclic framework .

Q. How can the stereochemistry and purity of this compound be validated?

Advanced analytical techniques are critical:

  • X-ray crystallography : Definitive confirmation of absolute configuration .
  • NMR spectroscopy : NOESY/ROESY experiments to verify spatial proximity of protons in the bicyclic system .
  • Chiral HPLC : Use of columns like Chiralpak IA/IB to assess enantiomeric excess (≥98% purity) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Focus on receptor/ligand interactions:

  • Enzyme inhibition assays : Test affinity for glutamate receptors (e.g., mGluR2/3) due to structural similarity to bicyclic amino dicarboxylates .
  • Cell-based assays : Measure cytotoxicity and membrane permeability using Caco-2 or HEK293 cell lines .

Advanced Research Questions

Q. How can contradictory data on its biological activity across studies be resolved?

Contradictions may arise from variability in experimental design. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed incubation times, controlled pH/temperature) .
  • Control compounds : Use known mGluR agonists/antagonists (e.g., LY341495) as benchmarks .
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects, cell line differences) .

Q. What computational methods are effective in predicting its binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with glutamate receptor binding pockets. Key residues (e.g., Arg271, Thr168 in mGluR3) should form hydrogen bonds with the dicarboxylate groups .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the bicyclic core .

Q. How does enantiomeric purity impact its pharmacological profile?

  • Separate enantiomer testing : Synthesize and isolate individual enantiomers via chiral column chromatography, then compare:
  • Receptor selectivity : e.g., (1S,2S,4R,5R,6S) vs. (1R,2R,4S,5S,6R) in radioligand displacement assays .
  • Metabolic stability : Incubate with liver microsomes to measure degradation rates of each enantiomer .

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